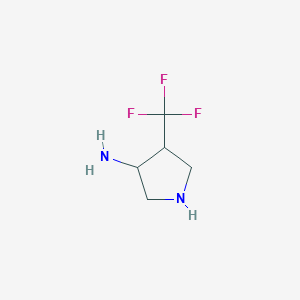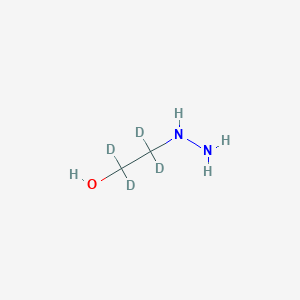![molecular formula C12H14F3N3O5 B13418354 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol CAS No. 42452-55-1](/img/structure/B13418354.png)
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol is a synthetic organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol typically involves multiple steps, starting from commercially available precursors One common route involves the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions This is followed by a reaction with propylamine to form the propylamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The propylamino and ethanol groups can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)phenol
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
Uniqueness
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications, setting it apart from other similar compounds.
特性
CAS番号 |
42452-55-1 |
|---|---|
分子式 |
C12H14F3N3O5 |
分子量 |
337.25 g/mol |
IUPAC名 |
2-[2,6-dinitro-N-propyl-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C12H14F3N3O5/c1-2-3-16(4-5-19)11-9(17(20)21)6-8(12(13,14)15)7-10(11)18(22)23/h6-7,19H,2-5H2,1H3 |
InChIキー |
BXCXWQRPMVCUKU-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)







![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)

